molecular formula C14H16N2O2 B2580722 1-(2-Methylprop-2-enyl)-4-phenylpiperazine-2,3-dione CAS No. 2380140-64-5

1-(2-Methylprop-2-enyl)-4-phenylpiperazine-2,3-dione

Cat. No. B2580722
CAS RN: 2380140-64-5
M. Wt: 244.294
InChI Key: AHFZWLNWZAAAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylprop-2-enyl)-4-phenylpiperazine-2,3-dione, also known as MPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPD belongs to the class of piperazine derivatives and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-Methylprop-2-enyl)-4-phenylpiperazine-2,3-dione is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, thereby reducing inflammation. This compound has also been found to increase the levels of dopamine and serotonin in the brain, leading to its potential use in the treatment of Parkinson's disease, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Methylprop-2-enyl)-4-phenylpiperazine-2,3-dione in lab experiments is its ability to exhibit multiple therapeutic effects. This compound has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research on 1-(2-Methylprop-2-enyl)-4-phenylpiperazine-2,3-dione. One potential area of research is the development of this compound-based drugs for the treatment of Parkinson's disease, anxiety, and depression. Another area of research is the investigation of the potential use of this compound in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 1-(2-Methylprop-2-enyl)-4-phenylpiperazine-2,3-dione involves the reaction of 1-(2-methylprop-2-enyl)piperazine with 4-phenyl-2,3-dioxo-1-piperazinecarboxylic acid in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 168-170°C.

Scientific Research Applications

1-(2-Methylprop-2-enyl)-4-phenylpiperazine-2,3-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, anxiety, and depression.

properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-phenylpiperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-11(2)10-15-8-9-16(14(18)13(15)17)12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFZWLNWZAAAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(C(=O)C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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